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Compound of Interest

Compound Name: DMTr-LNA-U-3-CED-Phosphora

Cat. No.: B8245593 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on utilizing Locked Nucleic Acid (LNA) probes for

mismatch discrimination. Find troubleshooting advice, frequently asked questions, detailed

experimental protocols, and quantitative data to optimize your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the optimal placement of LNA residues for single nucleotide polymorphism (SNP)

detection?

A1: For optimal mismatch discrimination, a triplet of LNA residues centered on the mismatch

site is generally recommended.[1][2][3] This configuration significantly enhances the melting

temperature (Tm) difference between perfectly matched and mismatched duplexes. However,

the ideal placement can be sequence-dependent. For example, with G-T mismatches,

discrimination may decrease if the guanine at the mismatch site or flanking nucleotides are

LNA-modified.[1][3][4]

Q2: How many LNA modifications should I incorporate into my probe?

A2: The number of LNA modifications depends on the probe length and desired Tm. Each LNA

incorporation increases the Tm by 2-8°C. For a typical 18-mer probe, a maximum of 7-8 LNA

modifications is a good starting point. It is advisable to avoid stretches of more than four

consecutive LNA bases, as this can lead to overly stable hybridization and potential self-

dimerization issues.
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Q3: Can I use LNA modifications in PCR primers?

A3: Yes, LNA modifications can be incorporated into PCR primers to enhance specificity,

especially in allele-specific PCR. Placing an LNA residue at the 3'-end of the primer can

significantly improve allelic discrimination. However, avoid placing an LNA at the extreme 3'-

end as it might reduce PCR efficiency. A better approach is to position the LNA one base away

from the 3'-end.

Q4: What is the effect of LNA on probe length?

A4: The high affinity of LNA for its target allows for the use of shorter probes (e.g., 12-15

nucleotides) while maintaining a high Tm.[5] Shorter probes generally offer better mismatch

discrimination.

Q5: Are there any sequence contexts I should avoid when designing LNA probes?

A5: Yes, it is recommended to avoid sequences with high self-complementarity to prevent the

formation of hairpins or probe-dimers. Also, be cautious with stretches of three or more G's, as

they can form G-quadruplexes.

Troubleshooting Guides
Low or No Fluorescence Signal in Real-Time PCR
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Potential Cause Troubleshooting Step

Inefficient Probe Hybridization

1. Optimize Annealing Temperature: Perform a

temperature gradient PCR to determine the

optimal annealing temperature for your LNA

probe. 2. Re-evaluate Probe Design: Ensure the

LNA placement and number are appropriate for

the target sequence. Consider redesigning the

probe with a different LNA distribution if

necessary.

Poor Primer Efficiency

1. Verify Primer Design: Check primers for

secondary structures, self-dimers, and cross-

dimers. 2. Optimize Primer Concentration:

Titrate primer concentrations (typically between

100-500 nM) to find the optimal balance for

efficient amplification.

Incorrect Probe Concentration

Titrate Probe Concentration: The optimal

concentration for LNA probes can be lower than

for DNA probes. Start with a concentration

around 100-200 nM and titrate to find the best

signal-to-noise ratio.

Degraded Probe or Template

1. Check Probe Integrity: Ensure proper storage

of LNA probes to prevent degradation. 2. Assess

Template Quality: Use high-quality, intact

template DNA for your reaction.

Ambiguous Allelic Discrimination Results
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Potential Cause Troubleshooting Step

Suboptimal LNA Placement

Review Probe Design: The position of the LNA

residues relative to the mismatch is critical. For

some mismatches, a single LNA at the

mismatch site might be more effective than a

triplet. Consult design guidelines for specific

mismatch types.

Non-Specific Amplification

1. Increase Annealing Temperature: The higher

Tm of LNA probes allows for higher annealing

temperatures, which can reduce non-specific

amplification. 2. Redesign Primers: If non-

specific products persist, design new primers

targeting a different region.

Cross-reactivity of Probes

Adjust Probe Concentrations: If using two allele-

specific probes, their relative concentrations

might need optimization to minimize cross-

hybridization.

Low Signal Difference Between Alleles

Optimize Reaction Conditions: Factors like

MgCl2 concentration and the specific PCR

master mix can influence the discriminatory

power. Consider trying different master mixes

optimized for SNP genotyping.

Quantitative Data on Mismatch Discrimination
The effectiveness of LNA positioning on mismatch discrimination is often quantified by the

change in melting temperature (ΔTm) between a perfectly matched duplex and a duplex with a

single mismatch. A larger ΔTm indicates better discrimination.

Table 1: Impact of a Triplet of LNA Residues Centered on a Mismatch on ΔTm (°C)
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Mismatch Type
DNA Probe ΔTm
(°C)

LNA Probe ΔTm
(°C)

Improvement with
LNA

A•A 8.4 12.3 +3.9

C•T 9.1 14.5 +5.4

G•G 7.2 11.8 +4.6

T•C 8.9 13.7 +4.8

G•T 6.3 5.5 -0.8

Data synthesized from Owczarzy et al., Nucleic Acids Research, 2006.[1] This table illustrates

that a triplet of LNA bases generally improves mismatch discrimination, with the notable

exception of the G•T mismatch.

Experimental Protocols
Protocol 1: UV Melting Analysis of LNA-DNA Duplexes
This protocol outlines the determination of melting temperatures (Tm) of LNA-modified probes

hybridized to their DNA targets using UV absorbance.

Materials:

LNA-modified oligonucleotide probe

Complementary and mismatched DNA target oligonucleotides

Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)

UV-Vis spectrophotometer with a temperature controller

Procedure:

Sample Preparation:

Resuspend LNA and DNA oligonucleotides in the melting buffer to a final concentration of

1 µM each.
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Mix equal volumes of the probe and target solutions to achieve a final duplex

concentration of 0.5 µM.

Prepare samples for both the perfectly matched and mismatched targets.

UV Melting:

Transfer the samples to quartz cuvettes.

Place the cuvettes in the spectrophotometer's temperature-controlled cell holder.

Heat the samples to 95°C for 5 minutes to ensure complete denaturation, then cool slowly

to the starting temperature (e.g., 25°C).

Record the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at

a rate of 1°C/minute.

Data Analysis:

Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

The melting temperature (Tm) is the temperature at which 50% of the duplex has

dissociated. This is determined from the peak of the first derivative of the melting curve.

Calculate the ΔTm by subtracting the Tm of the mismatched duplex from the Tm of the

perfectly matched duplex.

Protocol 2: Real-Time PCR for SNP Genotyping with LNA
Probes
This protocol describes a typical real-time PCR setup for allelic discrimination using two allele-

specific LNA probes labeled with different fluorophores (e.g., FAM and HEX).

Materials:

Genomic DNA template

Forward and reverse PCR primers
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Allele 1-specific LNA probe (e.g., FAM-labeled)

Allele 2-specific LNA probe (e.g., HEX-labeled)

Real-time PCR master mix (2x)

Nuclease-free water

Procedure:

Reaction Setup:

Prepare a master mix containing the real-time PCR master mix, forward and reverse

primers (final concentration 200-400 nM each), and both LNA probes (final concentration

100-200 nM each).

Aliquot the master mix into PCR tubes or wells of a PCR plate.

Add 1-10 ng of genomic DNA to each reaction.

Include no-template controls (NTCs) for each allele.

Real-Time PCR Cycling:

Perform the reaction on a real-time PCR instrument with the following typical cycling

conditions:

Initial Denaturation: 95°C for 2-5 minutes

40-45 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60-65°C for 60 seconds (collect fluorescence data at this step)

Data Analysis:

Analyze the amplification plots for each fluorophore.
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Genotypes are determined based on which fluorophore shows amplification:

FAM signal only: Homozygous for Allele 1

HEX signal only: Homozygous for Allele 2

Both FAM and HEX signals: Heterozygous

Visualizations

Pre-PCR PCR Setup Real-Time PCR & Analysis

gDNA Extraction DNA Quantification & QC Prepare Master Mix
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Click to download full resolution via product page

Caption: Workflow for SNP genotyping using LNA probes.
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Caption: Principle of LNA-based mismatch discrimination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: LNA Probes in Mismatch
Discrimination]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8245593#impact-of-lna-position-on-mismatch-
discrimination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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